molecular formula C11H8BrNO3S B14867994 2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid

2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B14867994
M. Wt: 314.16 g/mol
InChI Key: PLHJXKYEAYLGLO-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a 4-bromo-3-methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 4-Bromo-3-methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its coupling with the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Substitution: Products include substituted thiazoles with various functional groups replacing the bromine atom.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thioethers.

    Esterification and Amidation: Products include esters and amides of the thiazole carboxylic acid.

Scientific Research Applications

2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the substituted phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-methoxyphenyl)acetic acid: Similar in structure but lacks the thiazole ring.

    Methanone, (4-bromophenyl)phenyl-: Contains a bromophenyl group but differs in the core structure.

    Ethanone, 2-bromo-1-(4-methoxyphenyl)-: Similar substituents but different core structure.

Uniqueness

2-(4-Bromo-3-methoxy-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of compounds with specific biological or material properties.

Properties

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8BrNO3S/c1-16-9-4-6(2-3-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

PLHJXKYEAYLGLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=CS2)C(=O)O)Br

Origin of Product

United States

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